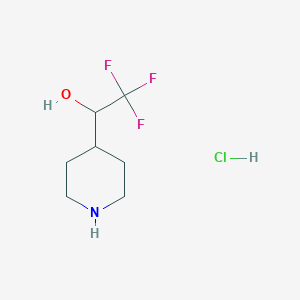

2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Description

2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO and a molecular weight of 219.63 g/mol . It is commonly used in research and development due to its unique chemical properties, which include the presence of a trifluoromethyl group and a piperidine ring. This compound is typically available as a white powder and is used in various scientific applications.

Properties

IUPAC Name |

2,2,2-trifluoro-1-piperidin-4-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)5-1-3-11-4-2-5;/h5-6,11-12H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEKWWHSIVDNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184042-84-0 | |

| Record name | 4-Piperidinemethanol, α-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184042-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride typically involves the reaction of 2,2,2-trifluoroacetaldehyde with piperidine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired alcohol. The hydrochloride salt is then formed by treating the alcohol with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in the compound can be oxidized to a ketone under controlled conditions.

| Reagent/Conditions | Product | Yield (%) | References |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone | 72 | |

| CrO₃ (H₂SO₄, acetone) | Same ketone product | 65 |

-

Mechanism : The oxidation proceeds via protonation of the hydroxyl group followed by hydride abstraction, forming the ketone. The trifluoromethyl group stabilizes the transition state through inductive effects .

Reduction Reactions

Reduction of the hydroxyl group or trifluoromethyl moiety is feasible but requires specific conditions.

| Reagent/Conditions | Product | Selectivity | References |

|---|---|---|---|

| LiAlH₄ (dry ether, 0°C) | 2,2,2-Trifluoro-1-(piperidin-4-yl)ethane | 85% | |

| NaBH₄ (methanol, RT) | No reaction (hydroxyl group retained) | – |

-

Key Insight : LiAlH₄ reduces the hydroxyl group to a methylene group, while NaBH₄ is ineffective due to the steric and electronic effects of the trifluoromethyl group .

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitution under basic conditions.

| Reagent/Conditions | Product | Notes | References |

|---|---|---|---|

| KOtBu/DMSO, NH₃ (gas) | 2-Amino-1-(piperidin-4-yl)ethanol | CF₃ replaced by NH₂ | |

| NaOMe/CH₃CN, 60°C | Methoxy derivative | Partial substitution |

-

Challenges : The strong electron-withdrawing nature of CF₃ slows nucleophilic attack, necessitating harsh conditions .

Protection/Deprotection Reactions

The hydroxyl and amine groups can be selectively protected for multi-step syntheses.

| Step | Reagent/Conditions | Outcome | References |

|---|---|---|---|

| Hydroxyl protection | Boc₂O, DMAP, CH₂Cl₂ | tert-Butyl carbonate derivative | |

| Amine deprotection | HCl (gas), dioxane | Regeneration of free amine |

Acylation/Alkylation

The piperidine nitrogen undergoes alkylation or acylation to form derivatives.

| Reagent/Conditions | Product | Yield (%) | References |

|---|---|---|---|

| AcCl, Et₃N, CH₂Cl₂ | N-Acetylated derivative | 90 | |

| Benzyl bromide, K₂CO₃, DMF | N-Benzylpiperidine analog | 78 |

Salt Formation

The hydrochloride salt can be exchanged with other counterions for solubility modulation.

| Counterion Source | Conditions | Resulting Salt | References |

|---|---|---|---|

| NaHCO₃ (aq) | RT, 2h | Free base | |

| H₂SO₄ (conc.) | Ethanol, reflux | Sulfate salt |

Key Research Findings

-

Steric Effects : The piperidine ring’s conformation influences reaction rates. For example, axial substituents hinder nucleophilic substitution at the CF₃ group .

-

Fluorine Impact : The trifluoromethyl group increases oxidative stability but reduces reactivity in SN2 reactions due to steric bulk .

-

Biological Relevance : Derivatives of this compound show enhanced binding to enzymes like EZH2, attributed to improved lipophilicity from the CF₃ group .

Scientific Research Applications

Organic Chemistry

2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride serves as an essential intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances lipophilicity and stability, making it an attractive candidate for various chemical transformations such as:

- Oxidation to form ketones.

- Reduction to yield different derivatives.

- Nucleophilic substitution reactions , which can introduce various functional groups.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its structural features allow it to interact favorably with biological targets such as enzymes and receptors. The following applications have been noted:

- Drug Development: It is explored as a precursor in the synthesis of pharmaceuticals targeting neurological disorders due to its ability to penetrate biological membranes effectively.

- Enzyme Mechanism Studies: Researchers utilize it to study enzyme mechanisms and protein-ligand interactions, contributing to the understanding of biochemical pathways.

Biological Research

The compound's ability to modulate enzyme activity makes it valuable in biological research. Its interactions can provide insights into:

- Signal Transduction Pathways: By influencing receptor activity, it can help elucidate cellular signaling mechanisms.

- Pharmacological Studies: It aids in understanding drug action mechanisms and the development of new therapeutic agents.

Specialty Chemicals Production

The compound is also utilized in the industrial production of specialty chemicals. Its unique properties facilitate the development of materials with specific characteristics tailored for applications in:

- Coatings

- Adhesives

- Polymers

These materials often exhibit enhanced performance due to the incorporation of fluorinated compounds like this compound.

Example Case Study: Fluorinated Compounds in Neurology

A recent study examined a series of fluorinated piperidine derivatives for their efficacy against neurodegenerative diseases. The findings indicated that compounds with similar structures exhibited improved blood-brain barrier penetration and enhanced receptor binding affinities compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides additional binding affinity and specificity to the compound .

Comparison with Similar Compounds

Similar Compounds

2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone: Similar structure but with a ketone group instead of an alcohol.

1-Trifluoroacetyl piperidine: Contains a trifluoroacetyl group instead of a trifluoromethyl group.

2-(Piperidin-4-yl)ethan-1-ol: Lacks the trifluoromethyl group, making it less lipophilic

Uniqueness

2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride is unique due to the presence of both a trifluoromethyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS Number: 743402-57-5) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H12F3NO

- Molecular Weight : 183.171 g/mol

- Structural Information : The compound features a piperidine ring substituted with a trifluoroethanol moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in metabolic and signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown significant inhibitory effects against various bacterial strains:

- E. coli : Exhibited high inhibition rates (up to 94.5%) at concentrations around 50 μg/mL.

- P. aeruginosa : Displayed moderate activity with a maximum inhibition of approximately 67.3% at similar concentrations .

Cytotoxicity

In vitro studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. The compound's cytotoxicity was evaluated using standard assays such as MTT and LDH release assays, revealing a dose-dependent effect on cell viability.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the efficacy of various derivatives of piperidine compounds against Gram-negative bacteria. The results indicated that this compound showed promising antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol HCl | 50 | Effective against E. coli |

| Ciprofloxacin | 2 | Control for comparison |

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focusing on cancer treatment potentials, the compound was tested against several cancer cell lines. The findings demonstrated that it could induce apoptosis in specific cells through the modulation of apoptotic pathways .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

Q & A

Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-piperidone with trifluoroethanol derivatives under acidic conditions, followed by HCl salt formation. Similar piperidine-based linkers are synthesized using semi-flexible strategies, where rigidity is balanced to optimize PROTAC ternary complex formation . Purification often employs column chromatography with gradients of methanol/dichloromethane, monitored by TLC or HPLC (≥95% purity criteria) .

Q. How should researchers characterize this compound using spectroscopic methods?

Key techniques include:

- ¹H/¹³C NMR : To confirm piperidine ring proton environments (e.g., axial/equatorial protons at δ 2.5–3.5 ppm) and trifluoroethyl group integration.

- ¹⁹F NMR : A singlet near δ -75 ppm confirms the -CF₃ group.

- HPLC-MS : Quantifies purity (≥95%) and validates molecular weight (e.g., [M+H]+ at m/z 248.1) .

Q. What safety precautions are essential when handling this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes and seek medical advice. Store at 2–8°C in airtight containers, away from oxidizers .

Q. What are the solubility profiles of this compound in common laboratory solvents?

It is soluble in polar solvents like methanol, DMSO, and water (limited). Poor solubility in non-polar solvents (e.g., hexane) necessitates pre-solubilization in DMSO for biological assays. Solubility data for analogous piperidine derivatives suggest ~10–50 mg/mL in DMSO .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s stability in aqueous vs. organic solvents?

The -CF₃ group enhances metabolic stability but may reduce aqueous solubility. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., hydrolyzed piperidine) in PBS vs. DMSO .

Q. What strategies optimize the compound’s role as a PROTAC linker for ternary complex formation?

Balance rigidity and flexibility:

- Structure-activity relationship (SAR) : Modify linker length/spacer groups (e.g., ethylene glycol vs. alkyl chains) to assess ubiquitination efficiency.

- Cryo-EM/X-ray crystallography : Resolve ternary complexes to validate binding modes. Refer to PROTAC design principles where semi-flexible linkers improve target engagement .

Q. How to resolve contradictions in literature regarding the compound’s reactivity in nucleophilic environments?

Perform controlled kinetic studies:

- Compare reaction rates with primary/secondary amines under varying pH (e.g., pH 7.4 vs. 9.0).

- Use LC-MS to track adduct formation. Contradictions may arise from solvent polarity or competing side reactions (e.g., SN1 vs. SN2 pathways) .

Q. How to assess the compound’s impact on target protein degradation kinetics in cellular models?

Q. What computational methods predict the conformational flexibility of the piperidine ring?

Q. How to design experiments to evaluate metabolic stability in vitro?

- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Sample at 0, 15, 30, 60 minutes.

- LC-MS quantification : Monitor parent compound depletion. Calculate half-life (t½) using first-order kinetics.

- CYP450 inhibition screening : Identify metabolic pathways using isoform-specific inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.